molecular formula C4H4ClN3O B12314805 4-amino-6-chloro-4H-pyridazin-3-one

4-amino-6-chloro-4H-pyridazin-3-one

Cat. No.: B12314805
M. Wt: 145.55 g/mol
InChI Key: OVZNNGYLNVKUTM-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H4ClN3O It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazine derivatives followed by amination. One common method is the reaction of 6-chloropyridazine with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production methods for 4-Amino-6-chloropyridazin-3(2H)-one often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropyridazine: Another pyridazine derivative with similar structural features.

    4-Amino-5-chloropyridazin-3(2H)-one: A closely related compound with a different substitution pattern.

Uniqueness

4-Amino-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a chlorine atom at the 6-position makes it a versatile compound for various applications.

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

4-amino-6-chloro-4H-pyridazin-3-one

InChI

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1-2H,6H2

InChI Key

OVZNNGYLNVKUTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=O)C1N)Cl

Origin of Product

United States

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